molecular formula C19H17ClN4O3 B2625415 5-(3-chloro-4-methoxyphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1007930-06-4

5-(3-chloro-4-methoxyphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No. B2625415
CAS RN: 1007930-06-4
M. Wt: 384.82
InChI Key: OAWWKFBUPKAJJY-UHFFFAOYSA-N
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Description

The compound “5-(3-chloro-4-methoxyphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione” is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The yield of the compound was reported to be 80% .


Molecular Structure Analysis

The molecular structure of the compound was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The compound was evaluated for its neuroprotective and anti-neuroinflammatory activity using cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

Scientific Research Applications

Synthesis and Characterization

  • Triazole derivatives, including compounds with structures similar to the target compound, have been synthesized and characterized using spectroscopic methods, X-ray characterization, and computational analyses. Such studies are crucial for understanding the molecular structure and properties of these compounds (Ahmed et al., 2020).

Applications in Cancer Research

  • Benzimidazole derivatives bearing 1,2,4-triazole have been studied for their anti-cancer properties. Such studies involve detailed analyses of molecular structures and their interactions with biological targets, which can be relevant for compounds like the one (Karayel, 2021).

Anti-protozoal and Antimicrobial Activities

  • Novel dihydropyrrolo[3,4-d][1,2,3]triazoles have been synthesized and investigated for their anti-protozoal and cytotoxic activities. This highlights the potential of such compounds in developing new treatments for protozoal infections (Dürüst et al., 2012).
  • Some 1,2,4-triazole derivatives have been found to exhibit good antimicrobial activities against various microorganisms, suggesting potential applications in fighting bacterial infections (Bektaş et al., 2007).

Enzyme Inhibition Studies

  • Studies on the inhibition of lipase and α-glucosidase by certain triazole compounds reveal their potential in therapeutic applications related to metabolism and digestion (Bekircan et al., 2015).

Molecular and Spectroscopic Analysis

  • Molecular, electronic, nonlinear optical, and spectroscopic analyses of heterocyclic triazole compounds have been conducted, providing insights into their electronic properties and potential applications in various fields (Beytur & Avinca, 2021).

Synthesis and Structure Determination

  • The synthesis and structure determination of triazole compounds, including methods like NMR spectroscopy and X-ray diffraction, are crucial for understanding their potential applications in various fields (Kariuki et al., 2022).

Anti-inflammatory Activity

  • Synthesis of triazole-thiol derivatives showing anti-inflammatory activity demonstrates the therapeutic potential of these compounds in treating inflammation-related conditions (Labanauskas et al., 2004).

Inhibitory Effects on Caspase-3

  • 1,2,3-Triazoles have been evaluated as inhibitors against caspase-3, an enzyme involved in apoptosis, indicating their potential in cancer treatment and cell biology research (Jiang & Hansen, 2011).

Mechanism of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties. It showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

properties

IUPAC Name

5-(3-chloro-4-methoxyphenyl)-3-[(2-methylphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3/c1-11-5-3-4-6-12(11)10-23-17-16(21-22-23)18(25)24(19(17)26)13-7-8-15(27-2)14(20)9-13/h3-9,16-17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWWKFBUPKAJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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